N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxy-Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable Grignard reagent to form the corresponding alcohol.
Introduction of the Methyl Group: The intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Thiophene Derivative: The resulting compound is then coupled with a thiophene derivative through a nucleophilic substitution reaction.
Formation of the Ethanediamide: Finally, the compound is reacted with ethylenediamine under controlled conditions to form the desired ethanediamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[(thiophen-2-yl)methyl]ethanediamide: shares similarities with other ethanediamide derivatives, such as:
Uniqueness
The uniqueness of N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[(thiophen-2-yl)methyl]ethanediamide lies in its combination of a methoxyphenyl group and a thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
Properties
IUPAC Name |
N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-18(23,10-13-5-7-14(24-2)8-6-13)12-20-17(22)16(21)19-11-15-4-3-9-25-15/h3-9,23H,10-12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDMDXLFIVIWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NCC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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